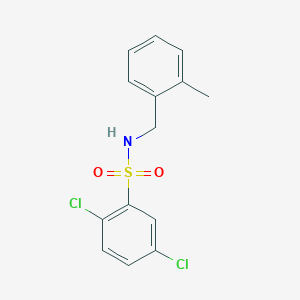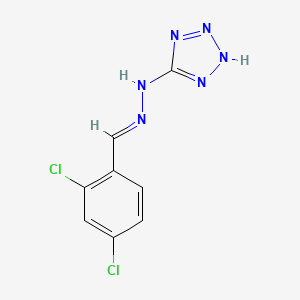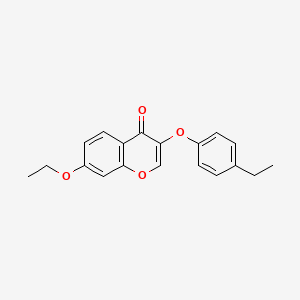![molecular formula C14H17Cl2N3O2S2 B5805350 N-cyclopropyl-4-[(2,5-dichlorophenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B5805350.png)
N-cyclopropyl-4-[(2,5-dichlorophenyl)sulfonyl]-1-piperazinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopropyl-4-[(2,5-dichlorophenyl)sulfonyl]-1-piperazinecarbothioamide, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of Janus kinase (JAK) inhibitors, which are compounds that inhibit the activity of JAK enzymes, thereby modulating the immune response. In
作用机制
N-cyclopropyl-4-[(2,5-dichlorophenyl)sulfonyl]-1-piperazinecarbothioamide inhibits the activity of JAK enzymes, which are signaling molecules involved in the immune response. By inhibiting JAK enzymes, N-cyclopropyl-4-[(2,5-dichlorophenyl)sulfonyl]-1-piperazinecarbothioamide modulates the activity of various immune cells, including T cells, B cells, and natural killer cells. This leads to a reduction in the production of pro-inflammatory cytokines and a decrease in the activity of immune cells, resulting in an overall anti-inflammatory effect.
Biochemical and Physiological Effects
N-cyclopropyl-4-[(2,5-dichlorophenyl)sulfonyl]-1-piperazinecarbothioamide has been shown to have potent anti-inflammatory effects in various preclinical and clinical studies. It has been demonstrated to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and to decrease the activity of immune cells, resulting in a reduction in inflammation. N-cyclopropyl-4-[(2,5-dichlorophenyl)sulfonyl]-1-piperazinecarbothioamide has also been shown to have immunomodulatory effects, leading to a decrease in the activity of autoreactive T cells and B cells, which are involved in the pathogenesis of autoimmune diseases.
实验室实验的优点和局限性
One of the main advantages of N-cyclopropyl-4-[(2,5-dichlorophenyl)sulfonyl]-1-piperazinecarbothioamide is its potent anti-inflammatory and immunomodulatory effects, which make it a promising candidate for the treatment of various autoimmune and inflammatory diseases. However, one of the limitations of N-cyclopropyl-4-[(2,5-dichlorophenyl)sulfonyl]-1-piperazinecarbothioamide is its potential to cause adverse effects, such as infections, anemia, and liver toxicity. Additionally, the long-term effects of N-cyclopropyl-4-[(2,5-dichlorophenyl)sulfonyl]-1-piperazinecarbothioamide on the immune system are not yet fully understood, and further studies are needed to determine its safety and efficacy in humans.
未来方向
There are several potential future directions for the research and development of N-cyclopropyl-4-[(2,5-dichlorophenyl)sulfonyl]-1-piperazinecarbothioamide. One area of interest is the investigation of its potential to treat other autoimmune and inflammatory diseases, such as multiple sclerosis and lupus. Another area of interest is the development of more selective JAK inhibitors that target specific JAK isoforms, which may have fewer adverse effects. Additionally, the combination of N-cyclopropyl-4-[(2,5-dichlorophenyl)sulfonyl]-1-piperazinecarbothioamide with other immunomodulatory agents, such as biologics, may lead to synergistic effects and improved clinical outcomes. Finally, further studies are needed to determine the long-term safety and efficacy of N-cyclopropyl-4-[(2,5-dichlorophenyl)sulfonyl]-1-piperazinecarbothioamide in humans.
合成方法
The synthesis of N-cyclopropyl-4-[(2,5-dichlorophenyl)sulfonyl]-1-piperazinecarbothioamide involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with N-cyclopropylpiperazine in the presence of a base, followed by the addition of carbon disulfide to form the corresponding thiocarbamate. The product is then purified by recrystallization to obtain N-cyclopropyl-4-[(2,5-dichlorophenyl)sulfonyl]-1-piperazinecarbothioamide in high yield and purity.
科学研究应用
N-cyclopropyl-4-[(2,5-dichlorophenyl)sulfonyl]-1-piperazinecarbothioamide has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been investigated for its potential to prevent transplant rejection and to treat certain types of cancers.
属性
IUPAC Name |
N-cyclopropyl-4-(2,5-dichlorophenyl)sulfonylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2N3O2S2/c15-10-1-4-12(16)13(9-10)23(20,21)19-7-5-18(6-8-19)14(22)17-11-2-3-11/h1,4,9,11H,2-3,5-8H2,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMAWKKORXQQHMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=S)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-4-[(2,5-dichlorophenyl)sulfonyl]piperazine-1-carbothioamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[(2,5-dimethylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5805285.png)

![2-[(4-chlorophenyl)thio]-N-ethylacetamide](/img/structure/B5805298.png)
![5-isopropyl-2-methyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5805309.png)

![[2-(trifluoromethyl)benzylidene]malononitrile](/img/structure/B5805321.png)
amino]methyl}phenol](/img/structure/B5805331.png)



![5-[(5-ethyl-4-phenyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid](/img/structure/B5805368.png)
